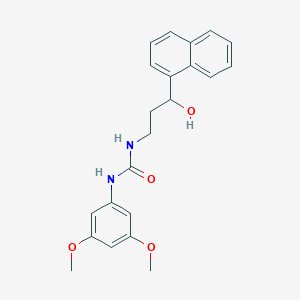
1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea is a synthetic organic compound characterized by the presence of a dimethoxyphenyl group and a naphthyl group linked through a urea moiety
准备方法
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxyaniline and 1-naphthol.
Formation of Intermediate: The 3,5-dimethoxyaniline is reacted with phosgene to form an isocyanate intermediate.
Coupling Reaction: The isocyanate intermediate is then reacted with 1-naphthol under controlled conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to maximize yield and purity.
化学反应分析
1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea moiety into corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential therapeutic effects and mechanisms of action.
作用机制
The mechanism by which 1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea can be compared with similar compounds such as:
1-(3,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)urea: Lacks the naphthyl group, resulting in different chemical and biological properties.
1-(3,5-Dimethoxyphenyl)-3-(naphthalen-1-yl)urea:
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential for diverse applications.
生物活性
1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H24N2O4
- Molecular Weight : 380.4 g/mol
- CAS Number : 1421528-07-5
The compound exhibits various biological activities attributed to its structural components. The presence of the dimethoxyphenyl and naphthalenyl moieties suggests potential interactions with biological targets such as enzymes and receptors.
Inhibition of Enzymatic Activity
Research indicates that similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. For instance, derivatives of urea have been linked to anti-inflammatory properties through COX inhibition, suggesting that this compound may possess similar effects .
Anti-inflammatory Effects
Preliminary studies demonstrate that compounds structurally related to this compound exhibit significant anti-inflammatory activity. In vivo tests showed a reduction in paw edema in rat models treated with urea derivatives compared to control groups. The results indicated that at certain dosages, these compounds could rival traditional anti-inflammatory drugs like diclofenac .
Analgesic Properties
The analgesic potential is also noteworthy. Compounds similar to this urea have been evaluated for their ability to alleviate pain through mechanisms involving the modulation of inflammatory mediators. Studies suggest that they may reduce pain by inhibiting the production of prostaglandins via COX pathways .
Case Studies
Several case studies have highlighted the biological effects of related compounds:
- Study on COX Inhibition :
- Toxicological Assessment :
Summary of Findings
属性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(3-hydroxy-3-naphthalen-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-17-12-16(13-18(14-17)28-2)24-22(26)23-11-10-21(25)20-9-5-7-15-6-3-4-8-19(15)20/h3-9,12-14,21,25H,10-11H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACHTGNGFUNIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














